molecular formula C13H16O2 B1607620 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol CAS No. 56306-51-5

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol

Cat. No.: B1607620
CAS No.: 56306-51-5
M. Wt: 204.26 g/mol
InChI Key: NANBPTSGJWATPQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol: is an organic compound with a unique bicyclic structure It is a derivative of naphthalene, where the naphthalene ring is fused with a methano bridge, and two hydroxyl groups are attached to the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol can be synthesized through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dione using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding dione or other suitable precursors. The process parameters, such as pressure, temperature, and catalyst type, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure may enable it to interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydro-1,4-methanonaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.

    1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethyl:

Uniqueness: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which enhance its reactivity and enable a wide range of chemical transformations. Its bicyclic structure also contributes to its distinct physical and chemical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBPTSGJWATPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3=CC=CC=C23)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376312
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56306-51-5
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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